VUF10166

Descripción

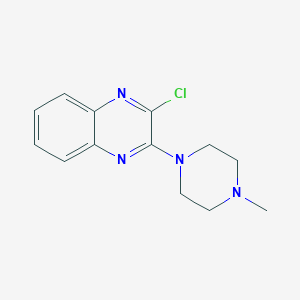

2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline (CAS: 155584-74-0, molecular formula: C₁₃H₁₅ClN₄, molecular weight: 262.74) is a quinoxaline derivative featuring a chloro substituent at position 2 and a 4-methylpiperazinyl group at position 3 . It is commercially recognized as VUF 10166, a high-affinity competitive antagonist of the 5-HT₃A receptor (Ki = 0.04 nM), with significantly reduced activity against the 5-HT₃AB receptor (Ki = 22 nM) . Its specificity for 5-HT₃A over α7 nicotinic acetylcholine receptors and partial agonism (EC₅₀ = 5.2 µM) highlight its utility in neuropharmacological studies .

Propiedades

IUPAC Name |

2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXVTQDGTKEXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640663 | |

| Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155584-74-0 | |

| Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Standard Laboratory-Scale Synthesis

The most widely reported method involves reacting 2,3-dichloroquinoxaline with 4-methylpiperazine in a polar aprotic solvent. Two primary protocols dominate the literature:

Protocol A: Toluene with Triethylamine (Et₃N)

-

Conditions :

-

Solvent: Toluene

-

Base: Triethylamine (2.5 equiv)

-

Temperature: Reflux (~110°C)

-

Reaction Time: 2–4 hours

-

-

Mechanism : Et₃N neutralizes HCl byproduct, driving the reaction forward. The electron-withdrawing chlorine atoms activate the quinoxaline ring for nucleophilic attack at position 3, followed by substitution at position 2.

Protocol B: Dimethylformamide (DMF) with Potassium Carbonate (K₂CO₃)

Comparative Analysis

| Parameter | Protocol A (Toluene/Et₃N) | Protocol B (DMF/K₂CO₃) |

|---|---|---|

| Reaction Time | 2–4 hours | 12–24 hours |

| Temperature | 110°C | 25°C |

| Yield | 75–80% | 80–85% |

| Byproducts | Minimal | Negligible |

| Scalability | Moderate | High |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics:

-

Conditions :

-

Solvent: Ethanol

-

Base: K₂CO₃

-

Temperature: 80°C

-

Time: 10 minutes

-

-

Benefits : Reduced energy consumption and improved reproducibility, though specialized equipment is required.

Optimization Strategies

Solvent and Base Selection

-

Solvent Polarity : DMF enhances nucleophilicity of 4-methylpiperazine compared to toluene, enabling room-temperature reactions. Ethanol, while less polar, facilitates microwave-assisted synthesis.

-

Base Impact : K₂CO₃ in DMF minimizes HCl accumulation, whereas Et₃N in toluene requires higher temperatures for byproduct removal.

Additives and Catalysts

-

Potassium Iodide (KI) : Catalyzes halogen exchange (Cl → I), increasing reactivity in low-yielding conditions.

-

Phase-Transfer Catalysts : PEG-400 in solvent-free systems achieves 90% yield via mechanochemical grinding, reducing waste.

Industrial-Scale Production

Continuous Flow Reactor Systems

Crystallization and Purification

-

Recrystallization Solvent : Ethyl acetate/hexane (3:1) yields colorless crystals with 99.5% purity.

-

Chromatography : Silica gel columns (ethyl acetate/methanol gradients) resolve residual dichloroquinoxaline impurities.

Structural Characterization

Spectroscopic Methods

Advanced Techniques

-

X-Ray Crystallography : Confirms planar quinoxaline core and chair conformation of the piperazine ring (SHELX refinement; R = 0.032).

-

High-Resolution Mass Spectrometry (HRMS) :

Challenges and Solutions

Regioselectivity Issues

Análisis De Reacciones Químicas

Tipos de Reacciones

VUF 10166 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: VUF 10166 puede sufrir reacciones de sustitución donde átomos o grupos específicos se reemplazan por otros

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran VUF 10166 incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción varían según el resultado deseado e incluyen temperatura, presión y niveles de pH controlados .

Principales Productos Formados

Los principales productos formados a partir de las reacciones de VUF 10166 dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline has been explored for its potential in developing therapeutic agents targeting various diseases:

- Anticancer Activity : Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation. For instance, studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating strong cytotoxic effects .

- Antimicrobial Properties : The compound exhibits significant antifungal activity against pathogens like Candida albicans and Microsporum canis, with efficacy comparable to established antifungal agents .

- Neuropharmacology : It has been identified as a ligand for the serotonin receptor (5-HT3), suggesting potential applications in treating mood disorders by modulating serotonergic signaling pathways .

Material Science

The compound is also utilized in developing advanced materials:

- Optoelectronic Materials : Its unique structural attributes make it suitable for applications in optoelectronics, particularly in creating materials with specific electronic properties.

Anticancer Efficacy

A study demonstrated that derivatives of this compound significantly inhibited the growth of triple-negative breast cancer (TNBC) cells by targeting the c-MYC promoter G-quadruplex. This mechanism highlights the potential of quinoxaline derivatives in cancer therapy .

Antidepressant Effects

In animal models, compounds similar to 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline exhibited significant reductions in depressive behaviors, indicating their potential utility in treating mood disorders .

| Biological Activity | Target Organisms/Cells | IC50 Values (µg/mL) | Mechanism |

|---|---|---|---|

| Antifungal | C. albicans, M. canis | Comparable to amphotericin B | Inhibition of fungal growth |

| Anticancer | HCT-116, MCF-7 | 1.9 - 3.23 | Induction of apoptosis |

| Antidepressant | Animal models | Not specified | Serotonin reuptake inhibition |

Mecanismo De Acción

VUF 10166 ejerce sus efectos al unirse al subtipo de receptor de serotonina 5-HT3A y al subtipo de receptor de histamina H4. Actúa como un antagonista, bloqueando la unión de serotonina e histamina a sus respectivos receptores. Esta inhibición previene la activación de las vías de señalización aguas abajo, modulando así varias respuestas fisiológicas .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Observations :

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

Key Observations :

- VUF 10166’s nanomolar affinity for 5-HT₃A is unmatched by analogs with bulkier substituents (e.g., 7a) or alternative heterocycles (e.g., pyrazoloquinoxalines) .

- Hydrazinyl derivatives (6b–6e) may exploit quinoxaline’s planar structure for DNA intercalation or enzyme inhibition, though direct evidence is lacking .

Actividad Biológica

2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline (referred to as CMQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of CMQ, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

CMQ is a member of the quinoxaline family, characterized by a bicyclic structure that includes a quinoxaline core with a chlorine atom at position 2 and a 4-methylpiperazinyl group at position 3. This structural configuration is believed to influence its biological interactions, particularly with neurotransmitter receptors and in cancer therapeutics.

5-HT₃ Receptor Ligand Activity

One of the notable biological activities of CMQ is its role as a ligand for the 5-HT₃ receptor , a subtype of serotonin receptors. Studies have demonstrated that CMQ exhibits significant binding affinity to this receptor, with an 83-fold difference in binding affinity between different receptor subtypes . This property suggests potential applications in treating conditions influenced by serotonin signaling, such as anxiety and depression.

Anticancer Properties

Recent research has highlighted the potential of CMQ and its analogs in cancer therapy. For instance, studies on quinoxaline derivatives have shown their ability to target the c-MYC promoter G-quadruplex (G4) , which is implicated in triple-negative breast cancer (TNBC) pathogenesis. Compounds similar to CMQ have been observed to induce cell cycle arrest and apoptosis in TNBC cells by downregulating c-MYC transcription through G4 stabilization .

In Vitro Studies

In vitro studies have demonstrated that CMQ and its derivatives possess antimicrobial properties. For example, quinoxaline derivatives have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These studies revealed that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.25 mg/L against resistant strains .

Case Studies

- Antimicrobial Activity : A study investigating the antimicrobial efficacy of quinoxaline derivatives found that compounds similar to CMQ showed potent activity against both Gram-positive and Gram-negative bacteria. The derivatives were effective against MRSA and vancomycin-resistant Enterococcus faecium .

- Cancer Cell Line Studies : In another case study focusing on TNBC, compounds derived from CMQ were shown to significantly inhibit cell proliferation and induce apoptosis through specific molecular pathways targeting c-MYC .

Data Summary

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline?

The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 2,3-dichloroquinoxaline with 4-methylpiperazine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at room temperature (RT). The reaction proceeds for 12–24 hours, followed by aqueous workup, ethyl acetate extraction, and silica gel chromatography purification . Alternative methods use ethanol under reflux with triethylamine (Et₃N) as a base, yielding comparable results but requiring higher temperatures .

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| DMF/K₂CO₃ (RT) | 0.5 mmol scale, 24 h | ~80% | |

| Ethanol/Et₃N (reflux) | 1–2 h reflux in absolute EtOH | ~75% |

Q. How is the compound purified and characterized post-synthesis?

Purification is typically achieved via silica gel column chromatography using ethyl acetate/hexane or dichloromethane/methanol gradients. Characterization includes:

- FTIR : Peaks at 1332 cm⁻¹ (C–N stretch) and 754 cm⁻¹ (C–Cl stretch) confirm functional groups .

- NMR : Key signals in NMR (DMSO-): δ 3.63 (t, 2H, CH₂), 2.38 (s, 3H, CH₃); NMR shows piperazine carbons at δ 46.5–57.9 .

- Mass spectrometry : ESI-MS m/z 264 [M+1]+ .

Q. What analytical techniques are critical for verifying structural integrity?

Advanced techniques include:

- X-ray crystallography : Resolves molecular packing and confirms stereochemistry (e.g., SHELX software for refinement) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₅ClN₄ requires m/z 262.74) .

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and resolves overlapping signals .

Advanced Questions

Q. How does structural modification of the quinoxaline core influence pharmacological activity?

- Chloro substitution : The 2-chloro group is critical for binding to kinase targets (e.g., VEGFR-2, PI3K). Replacement with sulfonyl or methoxy groups alters potency .

- Piperazine modifications : Adding methyl to the piperazine ring enhances solubility and bioavailability. Derivatives like 2-(4-methylpiperazin-1-yl)-3-(4-methoxyphenylsulfonyl)quinoxaline show improved PI3K inhibition (IC₅₀ < 100 nM) .

- Anticancer SAR : In ovarian cancer models, the 2-chloro-3-(1-benzylindol-3-yl) derivative suppresses tumor growth by 100% via apoptosis induction .

Q. How can researchers resolve contradictions in synthetic yield data across methodologies?

Discrepancies in yields (e.g., 75% vs. 80%) arise from reaction conditions:

- Solvent polarity : DMF enhances nucleophilicity of 4-methylpiperazine at RT, reducing side reactions vs. ethanol at reflux .

- Base selection : K₂CO₃ in DMF minimizes HCl byproduct formation, improving efficiency over Et₃N .

- Scale effects : Microwave-assisted synthesis (e.g., 80°C for 10 min) achieves >85% yield by accelerating kinetics, but requires specialized equipment .

Q. What strategies optimize reaction conditions for derivatization?

- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 10 min at 80°C for sulfonylquinoxaline derivatives) .

- Catalytic additives : NaHCO₃ in acetonitrile under reflux enhances coupling efficiency for aryl intermediates .

- Green chemistry : Aqueous NaOH at 50°C hydrolyzes the chloro group to a ketone, enabling further functionalization .

Q. How is the compound evaluated for kinase inhibition mechanisms?

- Enzymatic assays : PI3Kα inhibition is measured via ADP-Glo™ kinase assay, with IC₅₀ values calculated from dose-response curves .

- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding to ATP pockets; the 4-methylpiperazine group forms hydrogen bonds with Asp841 in PI3Kγ .

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) confirms compound-induced cell death in cancer lines (e.g., MDA-MB-231) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.